Cas no 52867-99-9 (3-butyl-4-(4-fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-oxazol-2(3H)-one)

3-butyl-4-(4-fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-oxazol-2(3H)-one structure
52867-99-9 structure
Product name:3-butyl-4-(4-fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-oxazol-2(3H)-one
CAS No:52867-99-9
MF:C25H30FN3O2
MW:423.523009777069
CID:1579043
PubChem ID:3040751

3-butyl-4-(4-fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-oxazol-2(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 3-butyl-4-(4-fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-oxazol-2(3H)-one
    • 2(3H)-oxazolone, 3-butyl-4-(4-fluorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-
    • 3-butyl-4-(4-fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-oxazol-2-one
    • 2(3H)-Oxazolone, 3-butyl-4-(4-fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-
    • 52867-99-9
    • DTXSID10200897
    • BRN 1186618
    • CHEMBL308056
    • 3-Butyl-4-(4-fluorophenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-2(3H)-oxazolone
    • Inchi: InChI=1S/C25H30FN3O2/c1-2-3-14-29-24(20-9-11-21(26)12-10-20)23(31-25(29)30)13-15-27-16-18-28(19-17-27)22-7-5-4-6-8-22/h4-12H,2-3,13-19H2,1H3
    • InChI Key: SVODBGOHTOUHOZ-UHFFFAOYSA-N
    • SMILES: CCCCN1C(=C(OC1=O)CCN2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Computed Properties

  • Exact Mass: 423.2324
  • Monoisotopic Mass: 423.23220537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 618
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36Ų
  • XLogP3: 4.8

Experimental Properties

  • PSA: 36.02

3-butyl-4-(4-fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-oxazol-2(3H)-one Related Literature

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